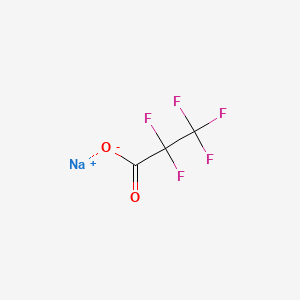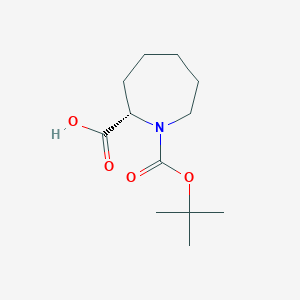
Sodium pentafluoropropionate
Overview
Description
Preparation Methods
Sodium pentafluoropropionate can be synthesized through several methods. One common method involves the reaction of pentafluoropropionic acid with sodium carbonate . The reaction is typically carried out in a suitable solvent, where pentafluoropropionic acid is suspended, and sodium carbonate is added. The resulting product is then filtered, washed, and dried to obtain pure this compound .
Chemical Reactions Analysis
Sodium pentafluoropropionate undergoes various chemical reactions, including:
Substitution Reactions: It can react with organotin compounds to form tributyltin pentafluoropropionate and trimethyltin pentafluoropropionate.
Formation of Fluoroalkyl Derivatives: It is used in the preparation of new o-fluoroalkyl-benzenesulfonamide precursors.
Hydrolysis and Photolysis: It can undergo hydrolysis and photolysis under specific conditions.
Scientific Research Applications
Sodium pentafluoropropionate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium pentafluoropropionate involves its role as a fluorinated building block. It interacts with various molecular targets and pathways to form fluoroalkyl derivatives and other fluorinated compounds . The specific molecular targets and pathways depend on the particular application and reaction conditions.
Comparison with Similar Compounds
Sodium pentafluoropropionate is unique due to its high fluorine content and stability. Similar compounds include:
- Sodium trifluoroacetate
- Pentafluoropropionic acid
- Sodium trifluoromethanesulfonate
- Trifluoromethanesulfonic acid
- 2,2,3,3,3-Pentafluoropropionic acid
These compounds share similar fluorinated structures but differ in their specific chemical properties and applications.
Properties
IUPAC Name |
sodium;2,2,3,3,3-pentafluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5O2.Na/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWLIHXXYXFUFV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
422-64-0 (Parent) | |
| Record name | Perfluoropropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40880141 | |
| Record name | Sodium perfluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378-77-8 | |
| Record name | Perfluoropropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium perfluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium pentafluoropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Sodium pentafluoropropionate in the synthesis of new herbicidal sulfonylureas?
A: this compound acts as a fluorinating agent in the synthesis of new o-fluoroalkyl-benzenesulfonamide precursors, which are essential building blocks for herbicidal sulfonylureas. [] The research paper describes how a bromobenzene derivative undergoes a substitution reaction with this compound, effectively replacing the bromine atom with a pentafluoroethyl group. This fluorinated building block can then be further reacted to obtain the final sulfonylurea herbicide.
Q2: Are there alternative methods for introducing fluorine into the benzenesulfonamide precursors besides using this compound?
A: Yes, the research paper mentions an alternative method for fluorine introduction. [] Instead of using this compound, o-chlorobenzaldehyde can be directly fluorinated using sulfur tetrafluoride. This method provides another route to obtain fluorinated benzenesulfonamide precursors, highlighting the versatility in synthetic strategies for these important herbicide intermediates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)








